molecular formula C18H15ClN2O2S B6047378 2-{[2-(4-chlorophenoxy)ethyl]thio}-6-phenyl-4(1H)-pyrimidinone

2-{[2-(4-chlorophenoxy)ethyl]thio}-6-phenyl-4(1H)-pyrimidinone

Cat. No. B6047378
M. Wt: 358.8 g/mol
InChI Key: FTXRXVCLEQIZKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(4-chlorophenoxy)ethyl]thio}-6-phenyl-4(1H)-pyrimidinone, commonly known as CPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This pyrimidinone derivative has shown promising results in various fields such as cancer research, neurology, and pharmacology.

Mechanism of Action

The mechanism of action of CPTP is not fully understood. However, it has been shown to inhibit the activity of protein kinases, which play a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. CPTP has been shown to inhibit the activity of several protein kinases, including cyclin-dependent kinase 2 (CDK2), glycogen synthase kinase 3β (GSK3β), and protein kinase B (AKT).
Biochemical and Physiological Effects
CPTP has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. CPTP has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. Additionally, CPTP has been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using CPTP in lab experiments is its specificity towards protein kinases. This allows researchers to study the role of specific protein kinases in various cellular processes. Additionally, CPTP has been shown to have low toxicity in animal models, making it a safe compound to use in lab experiments. However, one of the limitations of using CPTP is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for further research on CPTP. One area of research is the development of more potent and selective analogs of CPTP. Another area of research is the study of the role of CPTP in other cellular processes such as autophagy and DNA repair. Additionally, further research is needed to determine the potential clinical applications of CPTP in the treatment of cancer and neurodegenerative diseases.

Synthesis Methods

The synthesis of CPTP involves the reaction of 4-chlorophenol with ethyl bromide in the presence of potassium carbonate to form 2-(4-chlorophenoxy)ethyl bromide. This intermediate is then reacted with potassium thioacetate to form 2-{[2-(4-chlorophenoxy)ethyl]thio}phenol. Finally, the reaction of 2-{[2-(4-chlorophenoxy)ethyl]thio}phenol with phenyl isocyanate yields CPTP.

Scientific Research Applications

CPTP has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. CPTP has also been studied for its potential neuroprotective effects. It has been shown to reduce neuronal damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, CPTP has been studied for its potential use as a pharmacological tool to study the role of protein kinases in various cellular processes.

properties

IUPAC Name

2-[2-(4-chlorophenoxy)ethylsulfanyl]-4-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S/c19-14-6-8-15(9-7-14)23-10-11-24-18-20-16(12-17(22)21-18)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXRXVCLEQIZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCCOC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-chlorophenoxy)ethylsulfanyl]-6-phenyl-1H-pyrimidin-4-one

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